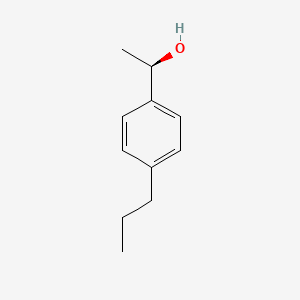

(1R)-1-(4-propylphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-propylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOFDBUEQBAWBO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC=C(C=C1)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Enantioselective Significance of Chiral Phenylalkanols

Significance of Chiral Alcohols in Organic Synthesis and Intermediacy

Chiral alcohols are organic compounds featuring a hydroxyl group attached to a stereocenter, rendering them optically active. wisdomlib.orgfiveable.me Their significance in the chemical and pharmaceutical industries is immense, as they serve as fundamental chiral building blocks for the synthesis of a wide array of more complex, enantiomerically pure molecules. fiveable.meacs.org The precise three-dimensional arrangement of atoms in these molecules is critical, particularly in pharmaceuticals, where different enantiomers of a drug can exhibit vastly different biological activities. nih.gov One enantiomer might provide the desired therapeutic effect, while the other could be inactive or even toxic. nih.gov

This necessity for enantiopure compounds has driven the demand for chiral intermediates like chiral alcohols in the production of pharmaceuticals, agrochemicals, fragrances, and advanced materials. acs.orgchiralpedia.com The ability to incorporate a pre-defined stereocenter from a chiral alcohol into a larger molecule is a cornerstone of modern asymmetric synthesis. fiveable.me Biocatalysis, using enzymes or whole microorganisms, has emerged as a powerful method for producing these alcohols with high selectivity and under mild, environmentally friendly conditions. mdpi.comnih.govnih.gov These biocatalytic processes often involve the highly selective reduction of prochiral ketones to yield the desired chiral alcohol. wisdomlib.org This approach is often favored over traditional chemical synthesis, which may require harsh conditions that can lead to racemization or other unwanted side reactions. mdpi.com

The Unique Stereochemical Challenge of Secondary Alcohols

The synthesis of chiral secondary alcohols presents distinct stereochemical challenges. Unlike primary alcohols, the carbinol carbon in a secondary alcohol is bonded to two different carbon-based substituents in addition to a hydrogen and the hydroxyl group. The enantioselective synthesis of these compounds from prochiral ketones requires the catalyst or reagent to effectively differentiate between the two substituents on the carbonyl carbon. msu.edu This facial differentiation can be difficult, especially when the steric and electronic properties of the two substituents are similar. msu.edu

Furthermore, reactions involving secondary alcohols can be complicated by competing reaction pathways. For instance, under acidic conditions, the conversion of secondary alcohols to alkyl halides can proceed via a mixture of SN1 and SN2 mechanisms, which can lead to a loss of stereochemical integrity through the formation of carbocation intermediates, resulting in racemization. masterorganicchemistry.com While tertiary alcohols can also be challenging to synthesize stereoselectively due to increased steric hindrance, the synthesis of secondary alcohols occupies a critical space where stereocontrol is both essential and non-trivial to achieve. msu.edu

To overcome these hurdles, chemists have developed sophisticated methods, including dynamic kinetic resolution (DKR). researchgate.net DKR combines a rapid, non-stereospecific racemization of the starting alcohol with a slower, irreversible, and highly enantioselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single desired enantiomer. researchgate.net

Positioning of (1R)-1-(4-propylphenyl)ethan-1-ol within Chiral Compound Libraries

This compound is a specific chiral secondary alcohol belonging to the phenylalkanol family. Its structure, featuring a propyl-substituted phenyl ring and a methyl group attached to the stereogenic carbinol center, makes it a valuable building block in targeted organic synthesis. This compound is available commercially as a research chemical, indicating its utility in synthetic applications. scbt.com

Its position within chiral compound libraries is that of a specialized, enantiomerically pure intermediate. The synthesis of this specific enantiomer, the (R)-isomer, is typically achieved through the asymmetric reduction of its corresponding prochiral ketone, 1-(4-propylphenyl)ethan-1-one (B124536) (also known as 4'-propylacetophenone). nih.gov The presence of the aromatic ring and the alkyl chain allows for further chemical modification, enabling its incorporation into larger, more complex target molecules where the specific (R)-configuration at the alcohol center is required for the final product's desired function or properties. Libraries of such chiral building blocks are essential for drug discovery and material science, allowing researchers to systematically explore how stereochemistry influences biological activity or material characteristics.

| Property | This compound | 1-(4-Propylphenyl)ethan-1-one (Precursor) |

| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₄O |

| Molecular Weight | 164.24 g/mol | 162.23 g/mol nih.gov |

| Appearance | Not specified | Not specified |

| CAS Number | 38462-23-6 | 2932-65-2 nih.gov |

| Chirality | Chiral, (R)-enantiomer | Prochiral |

Historical Trajectories in Asymmetric Synthesis of Related Enantiomers

The field of asymmetric synthesis, which is crucial for producing enantiomers like this compound, has a rich history. The scientific recognition of chirality dates back to the early 19th century with Biot's discovery of optical rotation, followed by Louis Pasteur's landmark separation of tartaric acid enantiomers in 1848. nih.gov These foundational discoveries established the concept of molecular "handedness." chiralpedia.com

The 20th century saw the transformation of these observations into practical synthetic strategies. researchgate.net An early milestone in non-enzymatic asymmetric catalysis was the cinchona alkaloid-catalyzed cyanohydrin synthesis in 1912. researchgate.net A major strategic development was "chiral pool" synthesis, which utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ddugu.ac.in

The latter half of the century witnessed the rise of catalytic methods. The development of the Nozaki-Hiyama-Kishi (NHK) reaction, first reported in 1977, provided a powerful tool for forming carbon-carbon bonds with high chemoselectivity, which was later adapted for asymmetric synthesis. acs.org The groundbreaking work by Knowles, Noyori, and Sharpless on asymmetric catalysis using transition metal complexes earned them the Nobel Prize in Chemistry in 2001 and revolutionized the field, making the large-scale production of single-enantiomer drugs feasible. chiralpedia.com Alongside these chemo-catalytic methods, the use of biocatalysts, such as enzymes (lipases, alcohol dehydrogenases) and whole-cell systems, gained prominence for their exceptional enantioselectivity in creating chiral alcohols under mild conditions. mdpi.comnih.govnih.gov These parallel developments in chemo- and biocatalysis form the modern toolkit for the synthesis of specific enantiomers like this compound.

| Year | Milestone | Significance |

| 1848 | Louis Pasteur separates enantiomers of tartaric acid. nih.gov | Provided the first definitive proof of molecular chirality and the existence of enantiomers. nih.gov |

| 1912 | Bredig and Fiske conduct a non-enzymatic, enantioselective cyanohydrin synthesis. researchgate.net | Represented an early example of asymmetric chemical catalysis using a chiral organic molecule. researchgate.net |

| Mid-20th Century | Emergence of "chiral pool" synthesis. ddugu.ac.in | Established a strategy to create complex chiral molecules from naturally occurring enantiopure starting materials. ddugu.ac.in |

| 1977 | The Nozaki-Hiyama-Kishi (NHK) reaction is first reported. acs.org | Introduced a highly chemoselective method for carbonyl additions, later adapted for asymmetric variants. acs.org |

| Late 20th Century | Development of asymmetric hydrogenation and oxidation catalysis. chiralpedia.com | Enabled highly efficient and selective catalytic methods for producing single enantiomers, leading to a Nobel Prize in 2001. chiralpedia.com |

Asymmetric Synthetic Methodologies for 1r 1 4 Propylphenyl Ethan 1 Ol

Enantioselective Catalytic Reductions of Prochiral Ketone Precursors

The conversion of 4'-propylacetophenone to (1R)-1-(4-propylphenyl)ethan-1-ol with high enantiopurity is a challenging yet crucial transformation. Various catalytic systems have been developed to achieve this, broadly categorized into biocatalytic and chemocatalytic methods. These approaches leverage chiral catalysts to control the stereochemical outcome of the reduction reaction, favoring the formation of the desired (R)-enantiomer.

Biocatalytic Approaches Utilizing Oxidoreductases

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. nih.govresearchgate.net Oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions, are particularly well-suited for the enantioselective reduction of ketones. researchgate.net

Ketoreductases (KREDs) are a subclass of oxidoreductases that specifically catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. nih.govgoogle.com These enzymes are widely employed in industrial pharmaceutical synthesis for the production of chiral alcohols. nih.gov The reduction typically utilizes a cofactor such as NADPH, which is often regenerated in situ using a secondary enzyme system, like glucose dehydrogenase (GDH), to ensure catalytic turnover. nih.govsemanticscholar.org

The application of KREDs for the synthesis of this compound involves screening a library of enzymes to identify a candidate with high activity and selectivity for 4'-propylacetophenone. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize the yield and enantiomeric excess (e.e.) of the desired product. While specific data on the KRED-mediated reduction of 4'-propylacetophenone is not extensively detailed in the provided results, the general principles of KRED-catalyzed reductions are well-established for a wide range of ketone substrates. nih.govmdpi.com

Table 1: General Parameters for KRED-Catalyzed Reductions

| Parameter | Typical Range/Condition | Source |

| Enzyme | Ketoreductase (KRED) | nih.govgoogle.com |

| Cofactor | NADPH/NADH | nih.govd-nb.info |

| Cofactor Regeneration | Glucose/Glucose Dehydrogenase (GDH) | nih.govsemanticscholar.org |

| pH | 6.0-8.0 | semanticscholar.org |

| Temperature | 25-40 °C | google.com |

| Substrate | Prochiral Ketone | nih.gov |

| Product | Chiral Alcohol | nih.gov |

This table represents general conditions and may vary depending on the specific KRED and substrate.

Alcohol dehydrogenases (ADHs) are another class of oxidoreductases capable of catalyzing the reversible reduction of ketones to alcohols. iijls.com Similar to KREDs, ADHs rely on cofactors like NADH or NADPH. d-nb.inforesearchgate.net Several ADHs have been identified from various microorganisms, including Lactobacillus and Thermoanaerobacter species, and have been shown to reduce a range of acetophenone (B1666503) derivatives with high enantioselectivity. researchgate.net

For the synthesis of this compound, an (R)-selective ADH would be employed. For instance, the ADH from Lactobacillus kefir is known to be (R)-selective. d-nb.info The reaction would typically be carried out in a buffered aqueous solution, often with a co-solvent to improve substrate solubility. researchgate.net The choice of ADH is critical, as different enzymes can exhibit opposite enantioselectivities. For example, while the ADH from Lactobacillus kefir is (R)-selective, the ADH from Rhodococcus ruber is (S)-selective, highlighting the importance of enzyme screening. d-nb.info

Table 2: Examples of ADH-Mediated Reductions of Acetophenone Derivatives

| Substrate | Enzyme Source | Selectivity | Reference |

| Acetophenone | Lactobacillus kefir | (R) | d-nb.info |

| Acetophenone | Rhodococcus ruber | (S) | d-nb.info |

| Acetophenone Derivatives | Lactobacillus brevis | High e.e. for neutral para-substituents | researchgate.net |

| Acetophenone Derivatives | Thermoanaerobacter sp. | High e.e. for neutral para-substituents | researchgate.net |

Instead of using isolated enzymes, whole microbial cells can be used as biocatalysts. researchgate.net This approach offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell. Microorganisms such as Saccharomyces cerevisiae (baker's yeast) are known to contain ADHs and have been used for the reduction of ketones. iijls.com

The use of whole-cell systems for the production of this compound would involve incubating 4'-propylacetophenone with a suitable microorganism. The cells would be grown in a nutrient-rich medium, and the substrate would be added at a specific stage of growth. The biotransformation would then proceed, with the intracellular enzymes converting the ketone to the chiral alcohol. Optimization of fermentation conditions, such as media composition, temperature, and aeration, is crucial for achieving high conversion and enantioselectivity. While specific examples for 4'-propylacetophenone are not detailed, the reduction of other acetophenone derivatives has been successfully demonstrated using various microorganisms. researchgate.net

Chiral Metal Hydride Reductions

Chemocatalytic methods, particularly those involving chiral metal hydride reagents, offer a powerful alternative to biocatalysis for the asymmetric reduction of ketones. nih.gov These methods often provide high enantioselectivities and can be applied to a broad range of substrates.

Asymmetric reduction of prochiral ketones using borane (B79455) (BH₃) in the presence of a chiral catalyst is a well-established and highly effective method for producing enantiomerically enriched alcohols. nih.govsioc-journal.cn The most common catalysts for these reactions are chiral oxazaborolidines, often referred to as CBS catalysts, derived from chiral amino alcohols. rug.nl

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone then coordinates to this complex in a stereochemically defined manner, leading to a highly enantioselective hydride transfer from the borane to the carbonyl carbon. The choice of the chiral amino alcohol used to prepare the oxazaborolidine dictates the stereochemical outcome of the reduction. For the synthesis of this compound, an oxazaborolidine derived from an (R)-configured amino alcohol would be utilized. These reactions typically provide high yields and excellent enantioselectivities (up to 99% e.e.). nih.gov

Table 3: Key Features of Asymmetric Borane-Based Reductions

| Feature | Description | Source |

| Reducing Agent | Borane-dimethyl sulfide (B99878) (BH₃-DMS) complex | nih.gov |

| Catalyst | Chiral Oxazaborolidine (e.g., CBS catalyst) | rug.nl |

| Precursor | Chiral 1,2-aminoalcohols | nih.gov |

| Stereoselectivity | High (up to 99% e.e.) | nih.gov |

| Reaction Conditions | Typically at room temperature in an inert solvent like THF | nih.gov |

Chiral Aluminum Hydride Reagents

The asymmetric reduction of prochiral ketones using stoichiometric amounts of chiral hydride reagents represents one of the earliest approaches to synthesizing enantiomerically enriched alcohols. These methods involve the modification of powerful reducing agents like lithium aluminum hydride (LiAlH₄) with chiral auxiliaries, typically chiral alcohols or amines. scielo.brwikipedia.org The chiral modifier complexes with the hydride, creating a sterically defined environment that directs the hydride delivery to one of the two enantiotopic faces of the ketone's carbonyl group.

The extent of enantioselectivity is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions. scielo.brwikipedia.org For instance, reagents prepared from LiAlH₄ and chiral amino alcohols, such as (+)-(2S,3R)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol, have been used to reduce acetophenone with moderate to good enantiomeric excess (e.e.). scielo.br While historically significant, these stoichiometric methods have been largely superseded by more efficient catalytic processes which can generate high enantioselectivity with only a small amount of the chiral source. wikipedia.org

Table 1: Asymmetric Reduction of Aryl Ketones with Chiral Aluminum Hydride Reagents This table presents data for a model substrate, acetophenone, to illustrate the methodology's potential.

| Chiral Auxiliary | Hydride Reagent | Substrate | Enantiomeric Excess (e.e. %) | Product Configuration |

|---|---|---|---|---|

| (+)-(2S,3R)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol | LiAlH₄ | Acetophenone | 68 | R |

| (-)-N-methylephedrine | LiAlH₄ | Acetophenone | ~50 | R |

| (R)-2,2′-Dihydroxy-1,1′-binaphthyl | LiAlH₄ | Acetophenone | Up to 95 | Not Specified |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. ajchem-b.com This technique utilizes a stable hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in conjunction with a chiral transition-metal catalyst. rug.nldicp.ac.cn The catalyst facilitates the transfer of hydrogen from the donor to the ketone, creating the chiral alcohol with high enantioselectivity. ajchem-b.com Catalysts based on ruthenium, rhodium, and iridium are particularly prominent in this field. ajchem-b.com

Ruthenium(II) complexes are among the most effective catalysts for the ATH of aryl ketones. mdpi.com Typically, these catalysts consist of a ruthenium center coordinated to a chiral ligand, such as an N-tosylated diamine (e.g., TsDPEN) or a Pybox ligand. rug.nlmdpi.com The reaction is often carried out in 2-propanol, which serves as both the solvent and the hydrogen source, usually in the presence of a base. rug.nl

The mechanism is believed to involve the formation of a ruthenium-hydride species, which then transfers the hydride to the ketone through a six-membered pericyclic transition state. rug.nl The stereochemistry of the product is dictated by the chiral environment created by the ligand around the metal center. This method has been shown to be highly effective for a wide range of aryl ketones, consistently producing alcohols with high yields and excellent enantioselectivities. dicp.ac.cnmdpi.com

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | e.e. (%) | Product Configuration |

|---|---|---|---|---|---|

| 4'-Propylacetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | 98 | 97 | R |

| Acetophenone | trans-[RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] | 2-Propanol/Base | >99 | 96 | S |

| 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | 99 | 98 | R |

| 4'-Methoxyacetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ | 97 | 99 | R |

Alongside ruthenium, iridium and rhodium complexes are also highly efficient catalysts for the ATH of ketones. nih.govrsc.org Iridium catalysts, often generated in situ from precursors like [Ir(COD)Cl]₂ and chiral ligands such as those derived from cinchona alkaloids or spiro-type ligands, have demonstrated excellent activity and enantioselectivity. rsc.orgrsc.org These reactions can utilize hydrogen sources like 2-propanol or formic acid, and even ethanol, providing a greener alternative. rsc.orgnih.gov

Rhodium-based catalysts, for example, tethered Cp*Rh complexes, are also powerful tools for ATH, particularly with formic acid/triethylamine as the reductant. rsc.orgorganic-chemistry.org These systems are known for their broad substrate scope and ability to furnish chiral alcohols with very high enantiomeric excess. organic-chemistry.orgrsc.org The choice between ruthenium, iridium, or rhodium often depends on the specific substrate and desired reaction conditions, with all three metals offering highly effective catalytic systems.

Table 3: Iridium and Rhodium-Catalyzed ATH of Aryl Ketones

| Metal | Substrate | Catalyst System | Hydrogen Source | Yield (%) | e.e. (%) | Product Configuration |

|---|---|---|---|---|---|---|

| Iridium | Acetophenone | [Ir(COD)Cl]₂ / Cinchona-derived NNP ligand | 2-Propanol/Base | 98 | 97 | S |

| Iridium | 4'-Methylacetophenone | Chiral Spiro Iridium Catalyst (S)-1a | Ethanol/Base | 96 | 98 | R |

| Rhodium | 4'-Chloroacetophenone | Cp*RhCl-(S,S)-TsDPEN | HCOOH/NEt₃ | 99 | 97 | R |

| Iridium | 4'-Bromoacetophenone | [Ir(COD)Cl]₂ / Chiral Polymeric Diamine Ligand | 2-Propanol/Base | >99 | 99 | R |

Heterogeneous Asymmetric Hydrogenation

Heterogeneous asymmetric hydrogenation provides a practical advantage over homogeneous systems due to the ease of catalyst separation and recycling. wikipedia.orgnih.gov A common strategy in this area is the modification of the surface of an achiral metal catalyst with a chiral molecule.

In this approach, a standard heterogeneous catalyst, such as platinum or palladium supported on a material like carbon or alumina, is treated with a chiral modifier. nih.gov Cinchona alkaloids, like cinchonidine (B190817) and its derivatives, are the most extensively studied modifiers for this purpose. nih.govsemanticscholar.org The modifier adsorbs onto the metal surface, creating a chiral environment that directs the hydrogenation of a prochiral substrate. researchgate.net

This method has been successfully applied to the hydrogenation of α-ketoesters and certain activated ketones. semanticscholar.org The interaction between the modifier, the substrate, and the metal surface is crucial for achieving high enantioselectivity. Key factors include the structures of the substrate and modifier, the choice of metal, and the reaction conditions, such as solvent and temperature. nih.gov While powerful, achieving high enantioselectivity for simple aryl ketones like 4'-propylacetophenone can be challenging and is less commonly reported than for α-ketoesters.

Table 4: Heterogeneous Asymmetric Hydrogenation of Prochiral Ketones This table presents data for model substrates to illustrate the methodology's potential.

| Substrate | Catalyst | Chiral Modifier | Solvent | e.e. (%) | Product Configuration |

|---|---|---|---|---|---|

| Ethyl Pyruvate | Pt/Al₂O₃ | Cinchonidine | Toluene | Up to 95 | R |

| Ketopantolactone | Pt/Al₂O₃ | Cinchonidine | Acetic Acid | >90 | R |

| (E)-2-Benzylidene-1-benzosuberone | Palladium Black | Cinchonidine | Toluene | ~54 | Not Specified |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, offering a green and efficient route to chiral molecules. umich.edu For the synthesis of this compound, two main enzymatic strategies are applicable: the asymmetric reduction of the corresponding ketone and the kinetic resolution of the racemic alcohol. scielo.br

In the asymmetric reduction approach, a ketoreductase (KRED) enzyme, often from a microbial source and requiring a cofactor like NADPH, reduces 4'-propylacetophenone directly to the (R)-alcohol with high enantiopurity. scielo.br The second strategy, enzymatic kinetic resolution, starts with the racemic alcohol. A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers (typically the R-enantiomer) in the presence of an acyl donor like vinyl acetate (B1210297). researchgate.netmdpi.com This leaves the unreacted (S)-enantiomer and the acylated (R)-enantiomer, which can be separated. The (R)-acetate can then be hydrolyzed back to the desired (1R)-alcohol. psu.edu This method is highly effective and can achieve excellent enantiomeric excess for both the remaining alcohol and the acylated product. mdpi.com

Table 5: Chemoenzymatic Synthesis of Chiral Aryl Alcohols

| Strategy | Substrate | Enzyme | Reaction | Product | e.e. (%) |

|---|---|---|---|---|---|

| Asymmetric Reduction | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | KRED-P2-D12 | Bioreduction | (R)-Alcohol | 93 |

| Kinetic Resolution | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol | Lipase from Aspergillus niger | Hydrolysis of acetate | (R)-Alcohol | >99 |

| Kinetic Resolution | rac-1-(Morpholin-4-yl)propan-2-ol | Candida antarctica Lipase B (CALB) | Transesterification | (S)-Alcohol | >99 |

| Kinetic Resolution | rac-Docosa-4,15-dien-1-yn-3-ol | Candida antarctica Lipase B (CALB) | Acylation | (R)-Acetate | 95 |

Asymmetric Alkylation/Grignard Additions Leading to Precursors

The synthesis of chiral alcohols through the addition of organometallic reagents to prochiral ketones is a fundamental and powerful strategy in asymmetric synthesis. For this compound, this involves the addition of a methyl group to the carbonyl carbon of 4-propylacetophenone. The success of this approach hinges on the use of chiral catalysts or ligands that can effectively control the stereochemical outcome of the reaction.

Chiral Ligand-Controlled Organometallic Additions

The enantioselective addition of Grignard reagents to ketones can be achieved with high efficiency by employing a chiral ligand that coordinates to the magnesium ion, thereby creating a chiral environment around the reactive center. This induced chirality directs the nucleophilic attack of the Grignard reagent to one of the two enantiotopic faces of the ketone.

A notable class of ligands for this purpose are those derived from chiral diamines, such as 1,2-diaminocyclohexane (DACH). nih.govrsc.org These ligands, often tridentate, can form well-defined complexes with the Grignard reagent, leading to high levels of asymmetric induction. nih.gov Research has demonstrated that biaryl-containing ligands derived from (R,R)-1,2-DACH are particularly effective for the addition of both alkyl and aryl Grignard reagents to a variety of ketones, yielding chiral tertiary alcohols with excellent enantioselectivity. nih.govrsc.org While the direct synthesis of this compound (a secondary alcohol) using this specific ligand class might be adapted, the principle remains the same: the ligand's structure is crucial for stereocontrol. The general approach involves reacting 4-propylacetophenone with a methyl Grignard reagent, such as methylmagnesium bromide, in the presence of a substoichiometric amount of the chiral ligand.

The modularity of these ligands allows for fine-tuning of the steric and electronic properties to optimize the enantiomeric excess (ee) for a specific substrate. nih.govrsc.org The choice of solvent and reaction temperature are also critical parameters that must be optimized to maximize stereoselectivity.

| Ligand/Catalyst System | Ketone Substrate | Grignard Reagent | Enantiomeric Excess (ee) | Reference |

| (R,R)-L12 (DACH-derived) | Various Aryl Ketones | Various Aryl Grignards | up to 95% | nih.gov |

| Copper-Taniaphos complex | Various Enones | Alkyl Grignards | up to 98% | nih.gov |

| Ferrocenyl P,N-ligands | α,β-Unsaturated Lactones | Alkyl Grignards | High | beilstein-journals.org |

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. When the theoretical maximum yield of 50% for a single enantiomer is a limitation, dynamic kinetic resolution (DKR) offers a more efficient alternative by combining the kinetic resolution with in-situ racemization of the starting material. princeton.edufrontiersin.org

Enzymatic Kinetic Resolution of Racemic Alcohols

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their exquisite enantioselectivity. diva-portal.org The most common approach is the acylation of the alcohol, where the enzyme selectively acylates one enantiomer at a much faster rate than the other. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a benchmark biocatalyst for these transformations. researchgate.netresearchgate.net

In the resolution of racemic 1-(4-propylphenyl)ethan-1-ol (B6203035), the (R)-enantiomer would be selectively acylated by the lipase using an acyl donor, such as vinyl acetate. This reaction produces (R)-1-(4-propylphenyl)ethyl acetate and leaves behind the unreacted (S)-enantiomer with high enantiomeric purity. The success of the resolution is quantified by the enantiomeric ratio (E-value), with high E-values (>>100) indicating excellent separation. researchgate.net The choice of solvent, acyl donor, and temperature are crucial for achieving high selectivity and reaction rates. diva-portal.orgmdpi.com

| Enzyme | Substrate | Acyl Donor | E-Value | Result | Reference |

| Candida antarctica Lipase B (CALB) | Racemic sec-Alcohols | Vinyl Acetate | 60 - 200 | Enantioenriched Alcohols/Esters | diva-portal.org |

| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | 67.5 | (S)-enantiomer enriched | mdpi.com |

| Porcine Pancreatic Lipase | Primary Allenic Alcohols | - | > 200 | High Enantioselectivity | rsc.org |

Non-Enzymatic Kinetic Resolution via Chiral Acylation/Transesterification

While enzymatic methods are powerful, non-enzymatic kinetic resolution offers an alternative using small molecule chiral catalysts. Chiral 4-(dimethylamino)pyridine (DMAP) analogues have emerged as effective catalysts for the acylation of racemic secondary alcohols. ethz.ch These planar-chiral catalysts, developed by researchers like Fu and Vedejs, can achieve high selectivity factors in the acylation of a broad range of aryl- and alkyl-substituted secondary alcohols. ethz.ch

The mechanism involves the formation of a chiral acylpyridinium ion upon reaction of the catalyst with an acylating agent (e.g., acetic anhydride). This chiral intermediate then preferentially acylates one enantiomer of the racemic alcohol over the other. The efficiency of this process allows for the separation of enantiomers with high optical purity.

Dynamic Kinetic Resolution Exploiting In Situ Racemization

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution by integrating a rapid, in-situ racemization of the starting alcohol. princeton.edu This ensures that the less reactive enantiomer is continuously converted into the more reactive one, theoretically allowing for a 100% yield of the desired acylated product. princeton.edufrontiersin.org

A common and effective strategy for the DKR of racemic secondary alcohols is the combination of an enzymatic acylation with a metal-based racemization catalyst. For example, a lipase (like CALB) is used for the selective acylation of the (R)-enantiomer, while a ruthenium complex (e.g., a Shvo catalyst) facilitates the racemization of the remaining (S)-alcohol back to the racemate. This chemoenzymatic approach has been successfully applied to a wide variety of secondary alcohols. The compatibility of the enzyme and the metal catalyst under the same reaction conditions is crucial for the success of the DKR process.

| Resolution Catalyst | Racemization Catalyst | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B | Ruthenium Complex | Racemic sec-Alcohols | up to 96% | up to 98% | princeton.edu |

| Ketoreductase (KRED) | (self-racemization) | α-Substituted Ketones | - | High | frontiersin.org |

| Benzotetramisole (BTM) | Pivalic Anhydride/Base | Racemic α-Arylalkanoic Acids | up to 99% | - | rsc.org |

Mechanistic Investigations and Stereochemical Control in Reactions Involving 1r 1 4 Propylphenyl Ethan 1 Ol

Elucidation of Reaction Mechanisms in Asymmetric Reductions

The enantioselective reduction of ketones like 4'-propylacetophenone can be accomplished through various catalytic methods, most notably metal-catalyzed transfer hydrogenation and borane (B79455) reductions using chiral catalysts. The elucidation of the mechanisms involves kinetic studies, computational modeling, and analysis of catalyst-substrate interactions.

For metal-catalyzed transfer hydrogenation, often employing ruthenium catalysts with chiral ligands, a plausible outer-sphere mechanism is frequently proposed. bohrium.com This mechanism involves the transfer of a hydride from a metal-hydride species and a proton from a coordinated ligand to the carbonyl group of the ketone via a six-membered cyclic transition state. researchgate.net Evidence for this mechanism is supported by kinetic studies, DFT calculations, and the observation that the N-H moiety of the chiral ligand is crucial for catalytic activity. bohrium.comresearchgate.net

The stereochemical outcome of the asymmetric reduction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is a powerful tool for understanding the origins of enantioselectivity. ftb.com.hrrsc.org

In the context of the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, the classic model attributes enantioselectivity to steric repulsion in the transition state. nih.gov The ketone coordinates to the boron atom in a way that minimizes steric hindrance between the larger substituent on the ketone (the 4-propylphenyl group) and the substituents on the catalyst. youtube.com However, recent studies suggest that this model is an oversimplification and that London dispersion interactions between the substrate and the catalyst can be a dominant factor in enantiodifferentiation, sometimes overriding traditional steric considerations. nih.gov For transfer hydrogenation with catalysts like Ru-TsDPEN, the chair-like six-membered transition state model explains the high degree of organization and subsequent enantioselectivity. researchgate.net The specific conformations of the chiral ligand and the substrate within this transition state dictate which face of the ketone is accessible for hydride transfer.

Biocatalysis, using whole-cell microorganisms or isolated enzymes (ketoreductases/alcohol dehydrogenases), offers a highly selective method for ketone reduction. researchgate.net The enantioselectivity arises from the precise positioning of the substrate within the enzyme's three-dimensional active site. jackwestin.commdpi.com The active site is a chiral pocket composed of specific amino acid residues that interact with the substrate through a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. jackwestin.comnsf.gov

For the reduction of 4'-propylacetophenone, the enzyme binds the substrate in a preferred orientation. The 4-propylphenyl group, being larger and more hydrophobic than the methyl group, typically fits into a corresponding large, hydrophobic pocket within the active site. This orientation exposes one of the two faces of the carbonyl group to a hydride delivered from a cofactor, usually NADH or NADPH. ftb.com.hrresearchgate.net The stereochemical outcome is dictated by which face is presented for reduction.

Prelog's Rule: Most dehydrogenases follow Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group (when the substituents are prioritized by size), yielding the (S)-alcohol. ftb.com.hrlibretexts.org

Anti-Prelog Selectivity: A smaller but significant number of enzymes exhibit anti-Prelog selectivity, delivering the hydride to the si-face to produce the desired (R)-alcohol, (1R)-1-(4-propylphenyl)ethan-1-ol. nih.govnih.govsemanticscholar.org The discovery and application of these anti-Prelog reductases are of significant interest for synthesizing (R)-alcohols.

Table 1: Conceptual Model of Substrate-Enzyme Interaction in Biocatalysis

| Selectivity | Active Site Feature | Substrate Orientation | Hydride Attack | Product |

|---|---|---|---|---|

| Prelog | Large hydrophobic pocket accommodates the 4-propylphenyl group. | Carbonyl re-face is exposed to the cofactor. | From cofactor to re-face. | (S)-1-(4-propylphenyl)ethan-1-ol |

| Anti-Prelog | Different active site topology forces an alternative binding mode. | Carbonyl si-face is exposed to the cofactor. | From cofactor to si-face. | This compound |

Stereochemical Influence of Substituted Phenyl Rings

The nature of the substituent on the phenyl ring of an acetophenone (B1666503) derivative profoundly impacts the stereochemical outcome of its asymmetric reduction. The 4-propyl group on 4'-propylacetophenone exerts both electronic and steric influences that are critical for enantiodifferentiation. Compared to an unsubstituted acetophenone, the propyl group alters the molecule's interaction with the chiral environment of the catalyst.

Studies comparing a series of para-substituted acetophenones show that both the size and electronic properties of the substituent affect the enantiomeric excess (ee) of the product. lookchem.comresearchgate.net The 4-propyl group is moderately electron-donating and possesses significant steric bulk, which must be accommodated by the chiral catalyst. This is distinct from small groups like methyl or electron-withdrawing groups like nitro or chloro, leading to different stereochemical outcomes depending on the specific catalytic system used. ftb.com.hracs.org

Electronic and Steric Effects Governing Enantiodifferentiation

The differentiation between the two prochiral faces of the ketone by a chiral catalyst is governed by a subtle balance of electronic and steric effects.

Electronic Effects: The electron-donating nature of the 4-propyl group (Hammett constant σp ≈ -0.15) slightly increases the electron density at the carbonyl carbon compared to unsubstituted acetophenone. This can influence the reaction rate, generally slowing down reductions where nucleophilic attack is the rate-determining step. ftb.com.hrresearchgate.netlookchem.com Hammett plots, which correlate reaction rates with substituent electronic parameters, often show a positive ρ value for ketone reductions, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the build-up of negative charge in the transition state. bohrium.comlookchem.comresearchgate.net

Steric Effects: Steric hindrance is arguably the more dominant factor in many catalytic systems. The catalyst creates a chiral pocket, and the substrate must fit in a way that minimizes steric clashes. For catalysts like the CBS oxazaborolidine, a large steric difference between the two groups flanking the carbonyl (i.e., 4-propylphenyl vs. methyl) is essential for high enantioselectivity. youtube.com The bulky 4-propylphenyl group is forced into a less hindered region of the catalyst's coordination sphere, orienting the ketone for a facial-selective hydride attack.

Table 2: Influence of Para-Substituents on the Asymmetric Reduction of Acetophenones

| Para-Substituent (X) | Hammett Constant (σp) | General Electronic Effect | General Steric Effect | Potential Impact on Enantioselectivity |

|---|---|---|---|---|

| -NO₂ | +0.78 | Strongly electron-withdrawing | Moderate | Enhances electrophilicity of carbonyl C |

| -Cl | +0.23 | Moderately electron-withdrawing | Small | Can engage in specific electronic interactions |

| -H | 0.00 | Neutral (Reference) | Minimal | Baseline for comparison |

| -CH₃ | -0.17 | Weakly electron-donating | Small | Increases steric bulk slightly over -H |

| -CH₂CH₂CH₃ | -0.15 | Weakly electron-donating | Significant | Provides significant bulk for steric discrimination |

| -OCH₃ | -0.27 | Strongly electron-donating (resonance) | Moderate | Can also act as H-bond acceptor |

Role of Chiral Auxiliaries and Ligands in Stereocontrol

Since this compound is itself a chiral molecule, the primary method for its stereocontrolled synthesis involves the use of external chiral agents, namely chiral catalysts composed of a metal and a chiral ligand, rather than chiral auxiliaries that are temporarily attached to the substrate. researchgate.netrsc.org These chiral ligands create the asymmetric environment around the metal center that is responsible for differentiating the prochiral faces of the ketone.

A variety of highly effective chiral ligands have been developed for the asymmetric hydrogenation of ketones like 4'-propylacetophenone.

Ruthenium-based Catalysts: Complexes of Ruthenium(II) with chiral diamine-diphosphine ligands, such as those pioneered by Noyori, are highly effective. For instance, a catalyst system comprising a Ru(II) precursor and a chiral N-tosylated diamine ligand like (R,R)-TsDPEN facilitates asymmetric transfer hydrogenation with high enantioselectivity. mdpi.com

Rhodium and Iridium-based Catalysts: Rhodium and Iridium complexes paired with chiral bisphosphine ligands (e.g., BINAP, DuanPhos) are also widely used for the asymmetric hydrogenation of ketones and their imine derivatives. acs.orgajchem-b.comokayama-u.ac.jp

CBS Catalysts: The Corey-Bakshi-Shibata (CBS) reduction uses a stoichiometric borane source (like BH₃) with a catalytic amount of a chiral oxazaborolidine derived from the amino acid proline. wikipedia.orgorganic-chemistry.org This method is renowned for its reliability and high enantioselectivity in reducing ketones where there is a significant steric difference between the substituents, a condition met by 4'-propylacetophenone. youtube.com

The choice of ligand is critical, as minor changes to the ligand structure can dramatically alter both the conversion rate and the enantiomeric excess of the product.

Table 3: Selected Catalytic Systems for Asymmetric Reduction of Ketones

| Catalyst/Ligand System | Metal | Reaction Type | Typical Substrates | Reported Enantioselectivity (ee %) |

|---|---|---|---|---|

| CBS Catalyst | Boron (Lewis Acid) | Borane Reduction | Aryl alkyl ketones | >90% |

| RuCl₂[(R)-BINAP] | Ruthenium | Hydrogenation | Functionalized ketones | >95% |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | Ruthenium | Transfer Hydrogenation | Aryl alkyl ketones | >98% |

| Rh(I) / (S,S)-DuanPhos | Rhodium | Hydrogenation | β-Ketoesters, Enamines | >99% |

| Pd(OAc)₂ / (S)-SegPhos | Palladium | Hydrogenation | N-Phosphinyl ketimines | 87-99% |

Strategic Utility of 1r 1 4 Propylphenyl Ethan 1 Ol in Advanced Organic Synthesis

Precursor in Stereoselective Total Synthesis Routes

The total synthesis of natural products and complex pharmaceuticals often relies on the use of readily available chiral starting materials. Chiral alcohols are frequently employed as precursors due to their versatility. A thorough search of the scientific literature did not yield any examples of (1R)-1-(4-propylphenyl)ethan-1-ol being used as a precursor in any reported stereoselective total synthesis routes.

Evaluation as a Chiral Catalyst Ligand or Organocatalyst Derivative

Chiral alcohols and their derivatives can be utilized as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. The hydroxyl group can coordinate to a metal center, and the chiral backbone can create a stereochemically defined environment to influence the outcome of a reaction. There is no evidence in the scientific literature to suggest that this compound or its derivatives have been evaluated for their potential as chiral catalyst ligands or organocatalysts.

Computational and Theoretical Studies of 1r 1 4 Propylphenyl Ethan 1 Ol and Its Transformations

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like (1R)-1-(4-propylphenyl)ethan-1-ol. nih.gov Conformational analysis identifies the most stable arrangements of atoms (conformers) and the energy barriers between them, which is essential for understanding a molecule's reactivity and interactions. nih.govacs.org

The process typically begins by identifying all rotatable bonds in the molecule. For this compound, key rotations would be around the C-C bond connecting the ethyl group to the phenyl ring and the C-O bond of the alcohol. A systematic search or molecular mechanics scan can generate a set of possible conformers. Each of these initial structures is then optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to find the local energy minima on the potential energy surface. nih.govmdpi.com

The relative energies of these optimized conformers are then calculated to determine their populations according to the Boltzmann distribution. These calculations can reveal the most dominant conformation in the gas phase or in solution if a solvent model is applied. nih.gov For instance, in analogous systems like substituted cyclohexanones, molecular mechanics and quantum mechanics are used to determine the Boltzmann distribution of conformers and predict the most stable arrangement. acs.org Stereoelectronic effects, such as hyperconjugation and steric hindrance, are often analyzed to explain the observed conformational preferences. nih.gov

Below is an illustrative table showing how results from a conformational analysis of a chiral alcohol might be presented.

| Conformer | Dihedral Angle (Ar-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 60° (gauche) | 0.00 | 65.2 |

| B | 180° (anti) | 0.55 | 25.1 |

| C | -60° (gauche) | 1.20 | 9.7 |

| This table is illustrative and represents typical data obtained from a quantum chemical conformational analysis. |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the synthesis and transformations of this compound. DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers (activation energies). rsc.orgnih.gov

A key transformation involving this compound is its oxidation to the corresponding ketone, 4'-propylacetophenone. DFT studies on the oxidation of structurally similar secondary alcohols, such as 1-phenylethanol (B42297), provide a model for understanding this process. mdpi.com In such a study, researchers would model the interaction of the alcohol with an oxidizing agent or catalyst system. By calculating the energies of the reactant, intermediate structures, transition states, and the final product, a detailed reaction profile can be constructed. mdpi.com

These studies can elucidate the role of catalysts, compare different potential pathways, and explain the observed kinetics. For example, a DFT study on a copper/L-Proline/TEMPO catalyzed aerobic oxidation of a secondary alcohol explored seven possible reaction pathways, ultimately identifying the most plausible routes by comparing the calculated energy barriers with experimental observations. mdpi.com Similarly, DFT has been used to study intramolecular substitution reactions of secondary alcohols, confirming an SN2-like mechanism and identifying key iron-based intermediates and transition states. scispace.com

A typical energy profile from a DFT study of a reaction step is shown below.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Alcohol + Catalyst | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Catalyst-Substrate Complex | -5.4 |

| TS2 | Second Transition State | +22.8 |

| Products | Ketone + Regenerated Catalyst | -18.7 |

| This table illustrates a simplified energy profile for a catalyzed alcohol oxidation reaction as determined by DFT calculations. Data is hypothetical. |

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

The enantioselective synthesis of this compound is often achieved through the biocatalytic reduction of 4'-propylacetophenone using enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). researchgate.netpnas.org Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of these enzyme-substrate complexes, providing insights into the molecular basis of their activity and stereoselectivity. nih.govacs.org

MD simulations model the movements of every atom in the system (enzyme, substrate, cofactor, and solvent) over time, typically on the nanosecond to microsecond scale. pnas.orgscifiniti.com To study the reduction of 4'-propylacetophenone, the ketone would be "docked" into the active site of the enzyme's crystal structure in a computer model. The simulation then reveals how the substrate orients itself within the binding pocket and which interactions (e.g., hydrogen bonds, hydrophobic interactions) hold it in place. researchgate.net

For stereoselectivity, MD simulations can show why the enzyme favors hydride attack on one face of the carbonyl group over the other. pnas.org The simulations can track the distance and angle between the hydride source (from the NADH or NADPH cofactor) and the carbonyl carbon of the substrate. By analyzing the conformational flexibility of the substrate and key active site residues, researchers can understand how the enzyme's chiral environment is transmitted to the product. researchgate.netpnas.org For example, MD simulations have been used to reveal that a flexible substrate-binding loop in a ketoreductase adopts a "closed" conformation that is crucial for imparting stereochemical preference. pnas.org

Prediction of Stereoselectivity Using Computational Models

Computational models can quantitatively predict the stereoselectivity of reactions, guiding the choice of catalysts and reaction conditions to favor the formation of a desired enantiomer like this compound. nih.gov These models often combine molecular docking with quantum mechanics or machine learning.

One approach involves docking the substrate (e.g., 4'-propylacetophenone) into the active site of an enzyme in two possible orientations, one leading to the (R)-alcohol and the other to the (S)-alcohol. The interaction energy for each orientation is calculated. A more stable interaction for the precursor to the (R)-product suggests that the (R)-enantiomer will be formed preferentially. researchgate.net

More sophisticated quantitative models can be developed. For instance, a study on the reduction of acetophenone (B1666503) derivatives by an alcohol dehydrogenase from Thermus thermophilus built a reliable model to predict the conversion percentage and enantioselectivity. researchgate.net The model was based on the docking energy and the Mulliken charge of the atom adjacent to the ketone. Such models can be expressed as an equation and used to screen new substrates virtually before performing experiments. researchgate.net Machine learning approaches have also emerged, using algorithms like Random Forest to predict stereoselectivity based on features of the reactants, catalyst, and solvent.

An illustrative table showing the kind of data used to build and validate such a predictive model is presented below.

| Substrate | Experimental ee (%) | Predicted ee (%) (Model) | Docking Energy (kcal/mol) |

| Acetophenone | 95 (S) | 94 (S) | -8.5 |

| 4'-Chloroacetophenone | 98 (S) | 97 (S) | -9.1 |

| 4'-Propylacetophenone | 92 (R) | 93 (R) | -9.8 |

| 4'-Methoxyacetophenone | 85 (S) | 88 (S) | -8.2 |

| This table is a hypothetical representation used to illustrate the correlation between experimental data and predictions from a computational model for stereoselectivity. |

Rational Design of Catalytic Systems for Enantioselective Synthesis

Computational chemistry plays a pivotal role in the rational design of new catalysts for the enantioselective synthesis of chiral alcohols, including this compound. nih.gov Instead of relying solely on experimental trial-and-error, researchers can use computational tools to design and evaluate potential catalysts in silico before synthesizing them in the lab. nih.gov

The process often involves designing a chiral ligand that will coordinate to a metal center (e.g., Ruthenium, Iridium, Manganese). DFT calculations are then used to model the catalytic cycle for the hydrogenation of a prochiral ketone like 4'-propylacetophenone with this new catalyst. nih.gov By calculating the energy barriers for the transition states leading to the (R) and (S) products, the enantioselectivity of the proposed catalyst can be predicted. The difference in these energy barriers (ΔΔG‡) directly relates to the enantiomeric excess (ee) of the product.

For example, DFT calculations were used to guide the design of a new P,N,N ligand for a manganese-based catalyst. nih.gov The calculations predicted that a specific substitution pattern on the ligand would dramatically improve the enantioselectivity for the hydrogenation of cyclic ketones and acetophenone derivatives, a prediction that was subsequently confirmed by experiment. nih.gov Similarly, computational studies can be used to engineer enzymes by predicting mutations that will enhance or even invert the enantioselectivity for a given substrate. researchgate.net This rational, computation-driven approach accelerates the discovery of highly efficient and selective catalytic systems. nih.gov

Advanced Stereochemical Characterization Methodologies for 1r 1 4 Propylphenyl Ethan 1 Ol

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining their relative proportions, or enantiomeric excess (ee). rsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For arylalkylcarbinols like 1-(4-propylphenyl)ethan-1-ol (B6203035), polysaccharide-based and Pirkle-type CSPs are particularly effective. mdpi.comacs.org Polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide chiral cavities and grooves where enantiomers can fit. mdpi.com The differential interaction energy, arising from hydrogen bonding, π-π stacking, and steric hindrance, results in the separation.

For instance, studies on analogous compounds like 1-phenylethanol (B42297) demonstrate successful separation on dinitrobenzoylphenylglycine (Pirkle-type) and various polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H). d-nb.infoscirp.orgnih.govacs.org The mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol, is optimized to achieve baseline resolution. nih.govhplc.eu The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers detected by a UV detector.

Table 1: Representative Chiral HPLC Conditions for Analogs of (1R)-1-(4-propylphenyl)ethan-1-ol

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Result |

| 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol | Chiralpak OJ-H | Hexane/Isopropanol (80:20) | 0.7 | 210 | Baseline separation of enantiomers. nih.gov |

| 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethan-1-ol | Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | 210 | Enantiomers resolved with major peak at 42.6 min and minor at 38.4 min. nih.govacs.org |

| 1-(3-Chlorophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-ol | Chiralcel OD-H | Hexane/Isopropanol (80:20) | 0.7 | 250 | Successful enantioseparation. acs.org |

This table presents data for structurally similar compounds to illustrate typical HPLC parameters.

Chiral Gas Chromatography (GC) Techniques

Chiral Gas Chromatography (GC) is another powerful technique for the enantioseparation of volatile chiral compounds like aryl alcohols. nih.gov Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. For alcohols, derivatized cyclodextrins are the most common and effective CSPs. sigmaaldrich.comchromatographyonline.com

Cyclodextrins are cyclic oligosaccharides that have a toroidal shape, creating a chiral cavity. sigmaaldrich.comgcms.cz The exterior is hydrophilic, while the interior cavity is hydrophobic. sigmaaldrich.comchromatographyonline.com By derivatizing the hydroxyl groups on the cyclodextrin (B1172386) rim (e.g., with permethylated, acetylated, or trifluoroacetylated groups), the enantioselectivity can be fine-tuned. analyticalcolumns.com An enantiomer of the analyte enters the hydrophobic cavity and interacts with the chiral rim via hydrogen bonding and dipole-dipole interactions. The difference in the stability of the inclusion complexes for the R and S enantiomers leads to different retention times.

For the separation of 1-phenylethanol and its analogues, β-cyclodextrin derivatives are often used. rsc.orgchromforum.org For example, a β-DEX™120 column has been successfully used to determine the enantiomeric excess of (S)-1-(4-ethylphenyl)ethan-1-ol, a close structural analog. rsc.org The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation. nih.govanalyticalcolumns.com

Table 2: Example Chiral GC Conditions for an Analog of this compound

| Analyte | Chiral Stationary Phase (CSP) | Carrier Gas | Column Details | Temperature Program | Result |

| (S)-1-(4-ethylphenyl)ethan-1-ol | β-DEX™120 | Hydrogen | 30 m x 0.25 mm i.d., 0.25 µm df | Not specified, Detector at 250°C | Successful determination of 98.8% ee. rsc.org |

| 1-Phenylethanol | Astec/Supelco B-DM | Not specified | 30 m x 0.25 mm i.d., 0.12 µm df | Not specified, Inlet/Detector at 250°C | Baseline separation achieved. chromforum.org |

This table includes data for structurally similar compounds to demonstrate typical GC parameters.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum, which shows both positive and negative bands, is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of a molecule in solution.

For this compound, the VCD spectrum would be a unique fingerprint of its R-configuration. The process involves experimentally measuring the VCD spectrum of the enantiomerically enriched sample. Concurrently, quantum mechanical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectra for both the R and S enantiomers. By comparing the experimental spectrum with the calculated spectra, the absolute configuration can be unambiguously assigned. The spectrum of the correct enantiomer will show a high degree of correlation with the experimental spectrum, while the spectrum of its mirror image will be nearly opposite. This method is advantageous as it does not require crystallization or derivatization of the compound.

Electronic Circular Dichroism (ECD) Spectroscopy in Conjugated Systems of Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region. ECD is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb UV-Vis light. The phenyl group in this compound acts as a chromophore.

While the alcohol itself may have a weak ECD signal, its absolute configuration can be determined more reliably by converting it into a derivative with a stronger or more complex chromophoric system. This is often achieved by esterification with a suitable chromophoric acid. The resulting diastereomeric ester will have a distinct ECD spectrum that is influenced by the interaction between the original chiral center and the newly introduced chromophore. Similar to VCD, the experimental ECD spectrum is compared with quantum-mechanically calculated spectra for the possible stereoisomers to assign the absolute configuration. This method is a powerful tool for stereochemical analysis, especially when coupled with HPLC for the separation of diastereomeric derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. In its standard application, NMR cannot distinguish between enantiomers because they are isochronous (resonate at the same frequency) in an achiral environment. To determine enantiomeric purity using NMR, a chiral environment must be introduced, which is accomplished using either chiral shift reagents or chiral derivatizing agents.

Chiral Shift Reagents (CSRs), also known as Chiral Lanthanide Shift Reagents (LSRs), are organometallic complexes, typically containing a lanthanide ion like Europium (Eu) or Praseodymium (Pr) coordinated to a chiral ligand. When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms rapidly reversible diastereomeric complexes with each enantiomer.

These diastereomeric complexes are no longer energetically equivalent, and as a result, the NMR signals for the corresponding protons in each enantiomer shift to different extents (i.e., they become non-equivalent). For this compound, the hydroxyl proton and the methine proton (the proton on the carbon bearing the OH group) would be particularly sensitive to the CSR. By integrating the separated signals, the enantiomeric excess of the sample can be accurately quantified.

An alternative and often more robust NMR method involves the use of Chiral Derivatizing Agents (CDAs). mdpi.comresearchgate.net A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a mixture of diastereomers. For an alcohol like this compound, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.

The reaction of the (R,S)-alcohol mixture with a pure enantiomer of the CDA (e.g., (R)-Mosher's acid chloride) produces two stable diastereomeric esters: (R,R) and (S,R). These diastereomers have distinct physical properties and, crucially, different NMR spectra in a standard achiral solvent. The non-equivalence of the proton and/or fluorine (¹⁹F NMR) signals of the diastereomers allows for their clear differentiation and quantification. By integrating the corresponding peaks, the diastereomeric ratio, which directly reflects the original enantiomeric ratio of the alcohol, can be determined to calculate the enantiomeric excess. tcichemicals.com

X-ray Crystallography of Chiral Derivatives for Solid-State Stereochemical Elucidation

The unambiguous determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its characterization, with profound implications for its biological activity and physical properties. For chiral alcohols such as this compound, where the stereogenic center can be challenging to assign by spectroscopic methods alone, X-ray crystallography of a suitable crystalline derivative offers a definitive method for solid-state stereochemical elucidation. This technique provides a three-dimensional map of the atomic arrangement within a crystal, allowing for the direct visualization of the molecule's absolute configuration.

The primary challenge in the direct X-ray analysis of many chiral alcohols, including this compound, is their liquid or low-melting-point nature, which makes the growth of single crystals suitable for diffraction studies difficult. To overcome this, the alcohol is typically converted into a solid, crystalline derivative through reaction with a chiral derivatizing agent (CDA). The CDA possesses a known absolute configuration and a rigid, often chromophoric, structure that facilitates crystallization. The resulting product is a diastereomer, and by determining the crystal structure of this diastereomer, the unknown configuration of the original alcohol can be deduced relative to the known configuration of the CDA.

A common strategy involves the esterification of the alcohol with a chiral carboxylic acid. For instance, this compound can be reacted with an enantiomerically pure CDA such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or with camphorsultam-based reagents. wikipedia.orgmdpi.com The resulting diastereomeric esters often exhibit a higher propensity for crystallization.

Once a suitable single crystal of the diastereomeric derivative is obtained, it is subjected to X-ray diffraction analysis. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern produced is collected. The intensities and positions of the diffracted beams are used to calculate an electron density map of the unit cell of the crystal. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure, including the relative and absolute stereochemistry.

The determination of the absolute configuration from the diffraction data relies on the phenomenon of anomalous dispersion. researchgate.net When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This effect is more pronounced for heavier atoms. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would be equal in the absence of anomalous scattering, small but significant differences can be detected. These differences, quantified by the Flack parameter, allow for the unambiguous assignment of the absolute configuration of the molecule in the crystal. researchgate.net

A hypothetical crystallographic analysis of a diastereomeric ester of this compound, for example, with (S)-camphorsultam-dichlorophthalic acid, would yield a set of crystallographic parameters that define the crystal structure.

Interactive Table: Hypothetical Crystallographic Data for a Chiral Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₂₉H₃₃Cl₂NO₅S |

| Formula Weight | 594.54 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 18.987(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2967(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.330 |

| Absorption Coefficient (mm⁻¹) | 0.358 |

| F(000) | 1248 |

| Flack Parameter | 0.02(3) |

In this hypothetical example, the orthorhombic space group P2₁2₁2₁ is a common chiral space group. A Flack parameter close to zero with a small standard uncertainty would confirm the assigned absolute stereochemistry with high confidence. The known (S)-configuration of the camphorsultam-dichlorophthalic acid moiety would serve as the internal reference, allowing the absolute configuration at the stereocenter of the 1-(4-propylphenyl)ethan-1-ol portion of the molecule to be definitively assigned as (R).

Emerging Research Avenues and Future Directions in 1r 1 4 Propylphenyl Ethan 1 Ol Synthesis and Application

Development of Novel and Sustainable Catalytic Systems

The heart of efficient chiral synthesis lies in the catalyst. The development of novel and sustainable catalytic systems is a primary focus of current research, aiming to replace traditional stoichiometric reagents with more environmentally friendly and cost-effective alternatives. researchgate.net

In addition to biocatalysts, the design of new chiral metal catalysts and organocatalysts continues to be a vibrant area of research. ajchem-b.com The focus is on creating catalysts that are not only highly enantioselective but also robust, recyclable, and derived from abundant, non-toxic materials. For example, advancements in asymmetric hydrogenation are driven by the development of novel chiral ligands for transition metals like ruthenium, rhodium, and iridium. ajchem-b.com

Integration of Flow Chemistry Principles for Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. scielo.br The application of flow chemistry to the synthesis of chiral alcohols like (1R)-1-(4-propylphenyl)ethan-1-ol is a rapidly growing field. nih.govrsc.org

Microreactors, with their high surface-area-to-volume ratios, provide precise control over reaction parameters, leading to higher yields and selectivities. nih.govtandfonline.com Researchers have successfully demonstrated the use of continuous-flow microreactor systems for various chiral syntheses, including enzymatic reactions. nih.govulusofona.pt For instance, cascading continuous-flow microreactors have been used to couple enzymatic reactions, overcoming substrate inhibition and increasing volumetric productivity. nih.gov The immobilization of enzymes within these reactors further enhances their stability and reusability, making the process more economically viable. rsc.org A notable example is the development of an enzyme-assembled gel monolithic microreactor for the continuous flow asymmetric synthesis of aryl alcohols, which exhibited high stability and productivity over extended periods. rsc.org

The ability to perform reactions under high temperature and pressure conditions in a controlled manner opens up new possibilities for process intensification. scielo.br Telescoped continuous flow processes, where multiple reaction steps are performed sequentially without isolation of intermediates, are being developed to streamline the synthesis of complex chiral molecules. nih.gov

Chemoinformatics and Machine Learning Applications in Reaction Optimization

The intersection of data science and chemistry is revolutionizing how chemical reactions are optimized. Chemoinformatics and machine learning (ML) are increasingly being used to accelerate the discovery and optimization of catalytic systems for the synthesis of chiral alcohols. rsc.orgpnas.orgnih.govbeilstein-journals.org

By analyzing large datasets of reaction outcomes, ML algorithms can identify complex relationships between catalyst structure, substrate properties, and enantioselectivity. rsc.orgpnas.orgrsc.org These models can then be used to predict the performance of new, untested catalysts, guiding experimental efforts towards the most promising candidates. nih.govillinois.edu This data-driven approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods. pnas.org

Several ML models, such as random forests and deep neural networks, have been successfully applied to predict the enantioselectivity of asymmetric reactions with high accuracy. rsc.orgpnas.org The use of molecular descriptors that capture the key steric and electronic features of catalysts and substrates is crucial for building robust predictive models. pnas.orgnih.gov Furthermore, chemoinformatics tools are being employed to design diverse and informative training sets for ML models, ensuring their broad applicability. nih.govchemrxiv.org The ultimate goal is to create a closed-loop system where ML algorithms guide high-throughput experimentation, leading to the rapid optimization of reaction conditions. beilstein-journals.org

Exploration of Alternative Feedstocks for Sustainable Production

The long-term sustainability of chemical manufacturing depends on the transition from fossil fuel-based feedstocks to renewable resources. acs.orgmdpi.com Research in this area focuses on developing bio-based routes to the starting materials required for the synthesis of this compound, such as 4-propylacetophenone.

Biomass, including lignocellulosic materials, agro-industrial residues, and algal hydrolysates, represents a vast and renewable source of carbon. mdpi.comnih.govd-nb.info Scientists are investigating various strategies to convert these feedstocks into valuable chemical building blocks. acs.org This includes the depolymerization of complex carbohydrates into fermentable sugars, which can then be used in microbial processes to produce desired chemicals. nih.gov For example, efforts are underway to engineer microorganisms to produce aromatic compounds from renewable feedstocks. nih.gov

Another promising avenue is the utilization of carbon dioxide (CO2) as a C1 feedstock. acs.org While still in the early stages of development, the catalytic conversion of CO2 into more complex organic molecules holds the potential to create a truly circular carbon economy. The development of efficient and economical technologies for CO2 capture and conversion is a key challenge that needs to be addressed. acs.org

Multicomponent Reactions for Direct Synthesis of Chiral Alcohols

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly desirable from an atom and step economy perspective. rsc.orgrsc.org The development of asymmetric MCRs for the direct synthesis of chiral alcohols is a significant area of research. rsc.org

These reactions offer a powerful strategy for rapidly building molecular complexity from simple and readily available starting materials. rsc.org By integrating a chiral catalyst into the reaction system, it is possible to control the stereochemical outcome and produce enantioenriched products. rsc.org For example, enantioselective three-component reactions have been developed for the synthesis of polyfunctionalized chiral molecules. chinesechemsoc.orgfrontiersin.org

A notable example is the multicomponent Hosomi–Sakurai reaction, which combines a carbonyl compound, an alcohol (or its silyl (B83357) ether), and an allyl silane (B1218182) to generate a homoallylic ether with a new stereocenter. rsc.org Researchers are exploring the use of bio-based components in these reactions to further enhance their sustainability. rsc.org The direct, one-pot synthesis of 1,2-amino alcohols through radical multicomponent reactions has also been demonstrated. acs.org The continued development of novel and efficient asymmetric MCRs will undoubtedly provide more direct and sustainable routes to valuable chiral alcohols like this compound.

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(4-propylphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

- Catalytic Hydrogenation: Large-scale synthesis often employs chiral catalysts (e.g., Fe-phthalocyanine) under hydrogenation conditions. For example, iron(II) phthalocyanine catalyzes alkyne hydration with Markovnikov selectivity, yielding secondary alcohols like this compound in ~68% yield .

- Asymmetric Reduction: Chiral reducing agents (e.g., NaBH₄ with chiral ligands) can reduce ketone precursors (e.g., 4-propylacetophenone) to the target alcohol. Enantiomeric purity (>85%) is achieved via chiral HPLC analysis .

- Key Variables: Temperature (room temperature vs. reflux), solvent polarity (ethanol vs. dichloromethane), and catalyst loading (0.25 mol% FePC) critically impact yield and stereoselectivity .